N-[4-(1-pyrrolidinyl)benzyl]-2-furamide
Description
N-[4-(1-Pyrrolidinyl)benzyl]-2-furamide is a synthetic compound belonging to the 2-furamide class, characterized by a furan-2-carboxamide backbone substituted with a 4-(1-pyrrolidinyl)benzyl group. The pyrrolidinyl moiety may enhance solubility and central nervous system (CNS) penetration compared to bulkier aromatic substituents, though this remains speculative without empirical data.
Properties
IUPAC Name |
N-[(4-pyrrolidin-1-ylphenyl)methyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c19-16(15-4-3-11-20-15)17-12-13-5-7-14(8-6-13)18-9-1-2-10-18/h3-8,11H,1-2,9-10,12H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBQUYULMLMEFGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)CNC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues in the 2-Furamide Family
N-(4-Benzoylphenyl)-5-(3-hydroxyphenyl)-2-furamide (3a) and N-(3-Benzoylphenyl)-5-(3-hydroxyphenyl)-2-furamide (3b)
These compounds, synthesized by substituting the benzoylphenyl group at the 4- or 3-position of the aniline ring, exhibit anti-hyperlipidemic activity. Key differences:
N-[4-(1-Pyrrolidinyl)benzyl]-2-furamide vs. 3a/3b
Comparison with Non-Furamide Heterocyclic Compounds
Ciproxifan (H3 Receptor Antagonist)
- Receptor Specificity : Potent H3 receptor antagonist (Ki = 0.5–1.9 nM) with >1,000-fold selectivity over other aminergic receptors .
- Bioavailability: 62% oral bioavailability in mice, with ED50 = 0.14 mg/kg for histamine turnover enhancement .
- Structural Insight : The cyclopropyl-phenyl ketone group in ciproxifan contrasts with the pyrrolidinyl-benzyl group in the target compound, suggesting divergent receptor targets.
Pyrimidine Derivatives (e.g., N-Methylbenzenesulfonamide)
Pyrimidine-based compounds, such as those reported in , often exhibit kinase inhibition or antimicrobial activity. The sulfonamide and fluorophenyl groups in these derivatives emphasize the role of electronegative substituents in binding affinity, a feature less prominent in 2-furamides .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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